molecular formula C4H5N3OS B11821788 N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine

N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B11821788
M. Wt: 143.17 g/mol
InChI Key: LBAQFVBWRUIGPQ-UHFFFAOYSA-N
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Description

N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine: is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound features a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the hydroxylamine group further enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of thiadiazole derivatives with hydroxylamine. One common method includes the condensation of 4-thiadiazolecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature, yielding the desired product after purification.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include nitroso compounds, amines, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules such as DNA and proteins.

Medicine:

  • Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities by inducing oxidative stress and cellular damage.

Comparison with Similar Compounds

    1,3,4-Thiadiazole: A parent compound with a similar thiadiazole ring structure.

    N-(thiadiazol-4-yl)hydroxylamine: A related compound with a hydroxylamine group attached to the thiadiazole ring.

    4-Thiadiazolecarboxaldehyde: A precursor used in the synthesis of N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine.

Uniqueness: this compound stands out due to its unique combination of the thiadiazole ring and hydroxylamine group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C4H5N3OS/c1-3(6-8)4-2-9-7-5-4/h2,8H,1H3

InChI Key

LBAQFVBWRUIGPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CSN=N1

Origin of Product

United States

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